Daidzein 7,4'-di-O-glucoside

Description

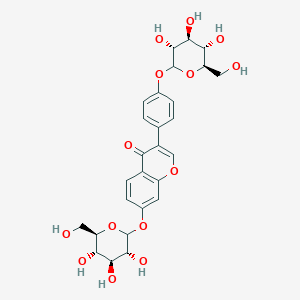

Daidzein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans and Pueraria lobata. It belongs to the class of flavonoid compounds and is known for its diverse pharmacological effects, including anti-cancer, antioxidant, anti-inflammatory, and insulin resistance activities .

Properties

Molecular Formula |

C27H30O14 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |

InChI Key |

VWEWSCDQMVNOJP-DTICSNQNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 7,4’-di-O-glucoside typically involves the glycosylation of daidzein. One common method is the use of microbial glycosylation, where filamentous fungi act as biocatalysts to convert daidzein into its glucoside form through a one-step biotransformation process . Another approach involves the use of transglycosylation with enzymes such as thermotoga maritima maltosyltransferase, which enhances the solubility of the compound .

Industrial Production Methods: Industrial production of Daidzein 7,4’-di-O-glucoside can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to extraction and purification steps to isolate the desired product.

Chemical Reactions Analysis

Key Reactions and Conditions

Mechanistic Insights :

-

CGTase transfers glucose units from α-cyclodextrin to daidzein’s hydroxyl groups, favoring positions 4' and 7 .

-

β-Glucosidase facilitates reverse hydrolysis, attaching galactose (or glucose) to daidzein under mild conditions .

Hydrolysis Reactions

The compound undergoes hydrolysis to release daidzein (aglycone) under enzymatic or acidic conditions:

Hydrolysis Pathways

Key Findings :

-

In vivo studies confirm daidzein 7,4'-di-O-glucoside is hydrolyzed to daidzein in the gastrointestinal tract, with urinary daidzein concentrations reaching biologically active levels .

-

Enzymatic hydrolysis by β-glucosidase is stereospecific, cleaving β-glycosidic bonds without damaging the aglycone .

Oxidation and Stability

Though limited direct data exists, oxidative stability can be inferred from structural analogs:

Oxidative Pathways

-

Phenolic Oxidation : The catechol structure of daidzein (after hydrolysis) is prone to oxidation, forming quinones under catalytic or enzymatic conditions .

-

Glycoside Stability : The glucoside moieties reduce oxidation rates compared to the aglycone, enhancing shelf life in functional foods .

Metabolic Reactions

This compound acts as a prodrug, releasing daidzein systemically:

In Vivo Metabolism

| Parameter | Value | Method | Source |

|---|---|---|---|

| Plasma AUC of Daidzein | 4.4 μg·h/mL | LC-MS/MS after oral ingestion | |

| Urinary Excretion | ~60% as daidzein conjugates | Pharmacokinetic profiling |

Implications :

-

Daidzein’s bioactivity (e.g., M3 receptor antagonism) depends on hydrolysis of its glucosides .

-

Dual glucosylation enhances solubility, delaying metabolic clearance compared to mono-glucosides .

Comparative Reactivity

This compound shows distinct reactivity compared to related isoflavones:

| Property | This compound | Daidzin (7-O-glucoside) | Genistein 7,4'-di-O-glucoside |

|---|---|---|---|

| Hydrolysis Rate | Slower (dual glycosylation) | Faster | Moderate |

| Enzymatic Specificity | β-Glucosidase | β-Glucosidase | β-Glucosidase |

| Oxidative Stability | High | Moderate | High |

Scientific Research Applications

Daidzein 7,4’-di-O-glucoside has a wide range of scientific research applications:

Biology: Studied for its role in modulating estrogen receptors and its potential as a phytoestrogen.

Medicine: Investigated for its anti-cancer, antioxidant, and anti-inflammatory properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Daidzein 7,4’-di-O-glucoside exerts its effects through various molecular targets and pathways:

Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.

Aldehyde Dehydrogenase Inhibition: Inhibits mitochondrial aldehyde dehydrogenase (ALDH-I), which plays a role in alcohol metabolism.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Daidzein 7,4’-di-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

Q & A

Basic Research Questions

Q. How can researchers distinguish between daidzein mono- and di-O-glucosides during structural characterization?

- Methodological Answer : Use a combination of NMR spectroscopy (to identify hydroxyl substitution patterns) and mass spectrometry (MS) (to confirm molecular weights). For example, daidzein 7, and 4'-monoglucosides show distinct NMR shifts for the aglycone protons, while the diglucoside exhibits additional glucose-specific signals. LC-MS can resolve mixtures of mono- and di-glucosides based on retention times and fragmentation patterns .

Q. What experimental conditions optimize the enzymatic synthesis of daidzein 7,4'-di-O-glucoside?

- Methodological Answer : Use OleD ASP glycosyltransferase with UDP-glucose as the donor substrate. Key parameters include:

- Buffer : 50 mM Tris-HCl (pH 8.0) with 5 mM MgCl₂.

- Substrate ratio : 0.5 mM UDP-Glc and 0.1 mM daidzein.

- Reaction time : 25 hours at room temperature for maximal diglucoside yield.

- Scaling : Dissolve daidzein in DMSO (≤5% v/v) to enhance solubility .

Q. What are the primary challenges in isolating this compound from plant extracts?

- Methodological Answer : Co-elution with structurally similar glucosides (e.g., genistein di-glucosides) complicates isolation. Use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to improve resolution. Confirm purity via high-resolution MS and compare retention times with synthesized standards .

Advanced Research Questions

Q. How does regioselectivity in enzymatic glycosylation of daidzein vary with acceptor architecture?

- Methodological Answer : Regioselectivity depends on acceptor hydroxyl group accessibility and enzyme-substrate interactions . For daidzein, OleD ASP preferentially glucosylates the 7-OH position first due to its higher nucleophilicity, followed by the 4'-OH. Mutagenesis studies (e.g., OleD TDP variants) and molecular dynamics simulations can predict regioselectivity for non-native substrates .

Q. What mechanisms underlie the neuroprotective effects of this compound in neurodegenerative models?

- Methodological Answer : Assess via in vitro models (e.g., BV2 microglial cells exposed to LPS) and in vivo models (e.g., MPTP-induced Parkinson’s disease in mice). Key pathways include:

- Anti-inflammatory action : Suppression of NF-κB and TNF-α.

- Antioxidant activity : Activation of Nrf2/ARE signaling.

- Bioavailability : Compare plasma concentrations of the diglucoside vs. aglycone using UHPLC-MS/MS .

Q. How can contradictory pharmacological data (e.g., pro- vs. anti-inflammatory effects) be resolved in daidzein glucoside studies?

- Methodological Answer : Discrepancies often arise from cell type-specific responses or concentration-dependent effects . Design dose-response studies (e.g., 1–100 μM range) and use transcriptomic profiling (RNA-seq) to identify context-dependent pathways. Validate findings across multiple models (e.g., RAW264.7 macrophages vs. primary microglia) .

Q. What strategies improve the aqueous solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Chemical modification : Introduce hydrophilic groups (e.g., sulfation) at non-active positions.

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance intestinal absorption.

- Co-administration : Use with absorption enhancers (e.g., piperine) to inhibit glucuronidation .

Data Contradiction Analysis

Q. Why do some studies report daidzein di-O-glucosides as stable metabolites, while others detect rapid hydrolysis in vivo?

- Methodological Answer : Stability varies with tissue-specific β-glucosidase activity and microbiome composition . To reconcile

- Ex vivo assays : Incubate the diglucoside with intestinal microbiota or liver microsomes.

- Isotope tracing : Use ¹³C-labeled daidzein di-O-glucoside to track hydrolysis kinetics in different organs .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.